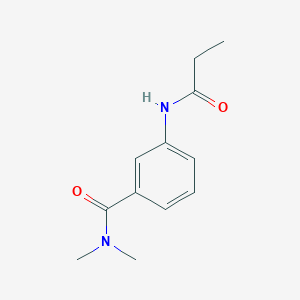
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has been extensively studied for its unique properties, such as its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Mecanismo De Acción
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide acts as a selective agonist of nicotinic acetylcholine receptors (nAChRs). It binds to the α4β2 subtype of nAChRs, which are widely distributed in the brain and play a crucial role in various physiological processes, including learning, memory, and attention. N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide binding to nAChRs leads to the activation of downstream signaling pathways, which ultimately result in the physiological and biochemical effects observed.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including increased release of neurotransmitters such as dopamine and acetylcholine, increased intracellular calcium levels, and modulation of ion channel activity. These effects are believed to underlie the analgesic, anti-inflammatory, and cognitive-enhancing effects observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide has several advantages as a research tool, including its high selectivity for α4β2 nAChRs, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide also has some limitations, including its short half-life, which requires frequent dosing, and its potential for off-target effects at higher concentrations.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide. One area of interest is the development of N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide analogs with improved pharmacokinetic and pharmacodynamic profiles. Another area of interest is the identification of novel therapeutic applications for N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide, particularly in the treatment of pain and inflammation-related disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide on nAChRs and downstream signaling pathways.
Métodos De Síntesis
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acrylate to form the intermediate product, which is then reacted with ethyl chloroformate to produce N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide. The purity of the synthesized compound can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and neuroscience. In medicine, N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide has been used as a nitrification inhibitor to increase the efficiency of nitrogen fertilizers. In neuroscience, N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide has been used as a tool to study the role of nicotinic acetylcholine receptors in the brain.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-6-11(2)12(9-10)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOYWTOAGRDBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)

![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)
![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)

![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)

![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)